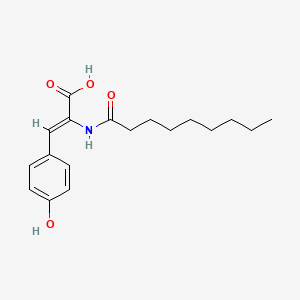

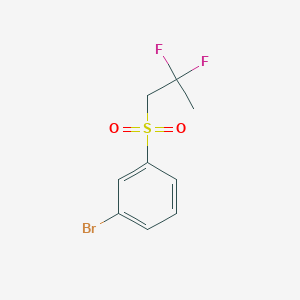

3-Ethyl-6-(oxan-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Übersicht

Beschreibung

3-Ethyl-6-(oxan-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (ETP) is a chemical compound that is widely used in scientific research, particularly in the field of medicinal chemistry. It is an important component of many laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are of particular interest to scientists.

Wissenschaftliche Forschungsanwendungen

Ionic Liquid Mediated Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives

This study involved the synthesis of novel derivatives of tetrahydropyrimidine and their spectral characterization. The derivatives were synthesized using an eco-friendly and efficient catalyst, Triethyl ammonium sulphate. This method boasted advantages like excellent yields, shorter reaction times, and mild conditions. The derivatives synthesized are associated with diverse biological activities, making them significant in medicinal research. They are used as agents in antifungal, antibacterial, and anticancer applications, highlighting their importance in medicinal chemistry (Nikalje et al., 2017).

Ionic Liquid-Promoted Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives, Antimicrobial Analysis, Enzyme Assay, Docking Study, and Toxicity Study

This research presents a green synthesis approach for tetrahydropyrimidine derivatives and evaluates their biological activities. The derivatives demonstrated significant antimicrobial properties and were found non-cytotoxic against human cancer cell lines, suggesting potential for pharmaceutical development. The study further includes enzyme assay, docking studies, and ADMET analysis to understand the mode of action of these compounds, providing a comprehensive insight into their potential therapeutic applications (Tiwari et al., 2018).

Chemical Reactions and Properties

Flash Vacuum Pyrolysis of 2-Alkoxyiminated Alkyl α-Pyrone and 1,3-Diazine Derivatives

The study explores the flash vacuum pyrolysis of derivatives of tetrahydropyrimidine, revealing insights into the chemical reactivity and product formation under specific conditions. It provides a fundamental understanding of the thermal behavior and potential applications of these compounds in various chemical processes (Yranzo et al., 1998).

A Microwave-Mediated Catalyst- and Solvent-Free Regioselective Biginelli Reaction in the Synthesis of Highly Functionalized Novel Tetrahydropyrimidines

This research introduces a microwave-mediated, catalyst- and solvent-free method for synthesizing highly functionalized tetrahydropyrimidine derivatives. The study presents an innovative approach that enhances the efficiency and sustainability of chemical synthesis processes (Harikrishnan et al., 2013).

Eigenschaften

IUPAC Name |

3-ethyl-6-(oxan-4-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-2-13-10(14)7-9(12-11(13)15)8-3-5-16-6-4-8/h7-8H,2-6H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIRPZMWZBOLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-6-(oxan-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B1484209.png)

![Methyl 2-[4-(1-methoxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1484214.png)

![2-[2-(4-Aminopiperidin-1-yl)-ethyl]isoindole-1,3-dione dihydrochloride](/img/structure/B1484223.png)

![trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484228.png)

![trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484229.png)